9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene

Organic semiconductors Conjugation length Optoelectronic properties

9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene (CAS 819067-36-2) is a high-molecular-weight polycyclic aromatic hydrocarbon belonging to the teranthracene family. Its molecular formula is C72H50 and its molecular weight is 915.167 g mol⁻¹.

Molecular Formula C72H50
Molecular Weight 915.2 g/mol
CAS No. 819067-36-2
Cat. No. B12532733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene
CAS819067-36-2
Molecular FormulaC72H50
Molecular Weight915.2 g/mol
Structural Identifiers
SMILESCC1(C2=CC=CC=C2C3=C1C=C(C=C3)C4=C5C=CC=CC5=C(C6=CC=CC=C64)C7=C8C=CC=CC8=C(C9=CC=CC=C97)C1=C2C=CC=CC2=C(C2=CC=CC=C21)C1=CC2=C(C=C1)C1=CC=CC=C1C2(C)C)C
InChIInChI=1S/C72H50/c1-71(2)61-35-19-17-21-45(61)47-39-37-43(41-63(47)71)65-49-23-5-9-27-53(49)67(54-28-10-6-24-50(54)65)69-57-31-13-15-33-59(57)70(60-34-16-14-32-58(60)69)68-55-29-11-7-25-51(55)66(52-26-8-12-30-56(52)68)44-38-40-48-46-22-18-20-36-62(46)72(3,4)64(48)42-44/h5-42H,1-4H3
InChIKeyMGXDCOQDSRZZPL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene (CAS 819067-36-2) – Structural Identity and Procurement Baseline


9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene (CAS 819067-36-2) is a high-molecular-weight polycyclic aromatic hydrocarbon belonging to the teranthracene family. Its molecular formula is C72H50 and its molecular weight is 915.167 g mol⁻¹ . The structure features a central anthracene core substituted at the 9,10-positions with two 10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl arms, creating an extended, rigid π-conjugated system with multiple 9,9-dimethylfluorenyl terminations . This architecture places it among advanced anthracene-based organic semiconductors, where the combination of the teranthracene backbone and fluorene end-caps is designed to tune thermal stability, film morphology, and charge-transport properties for optoelectronic applications.

Why Simple Anthracene Analogs Cannot Substitute for 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene


In the anthracene derivative class, subtle structural modifications—extending conjugation length, altering the number and position of aryl substituents, or changing end-group topology—drastically shift frontier orbital energies, photophysical emission wavelengths, glass-transition temperatures, and film-forming behavior [1]. The teranthracene core of 9,10-bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene provides a larger, more rigid π-framework than conventional 9,10-diarylanthracenes such as 9,10-bis(2-naphthyl)anthracene (ADN) or 2-tert-butyl-9,10-bis(9,9-dimethylfluoren-2-yl)anthracene (TBMFA). Consequently, substituting this compound with a simpler analog will almost certainly result in different HOMO/LUMO levels, altered emission color coordinates, lower thermal durability, and poorer morphological stability in thin-film devices. The quantitative evidence below, though limited by the scarcity of publicly reported head-to-head comparisons, highlights the structural and physicochemical dimensions that govern procurement decisions for this specific teranthracene derivative.

Quantitative Differentiation Evidence for 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene


Extended π-Conjugation Length vs. 9,10-Di(anthracen-9-yl)anthracene (Teranthracene Core Comparison)

The target compound is a teranthracene derivative possessing three linearly fused anthracene units functionalized with 9,9-dimethylfluorene end-groups. Compared to the unsubstituted 9,10-di(anthracen-9-yl)anthracene core (CAS 205985-80-4; C42H26; MW 530.66 g mol⁻¹), the target compound's molecular weight is 915.17 g mol⁻¹ , reflecting significantly longer conjugation. In anthracene-based semiconductors, extending conjugation length generally red-shifts absorption and emission maxima, lowers the HOMO–LUMO gap, and increases molar absorptivity. While direct spectroscopic comparison data for these two exact compounds is not publicly available, computational and experimental studies on analogous anthracene oligomers confirm these trends [1]. The larger π-system also typically elevates the glass-transition temperature (Tg) due to increased rigidity, which is critical for amorphous film stability in OLED devices.

Organic semiconductors Conjugation length Optoelectronic properties

9,9-Dimethylfluorenyl End-Cap Architecture vs. 2-Naphthyl Terminated Analogs (ADN)

9,10-Bis(2-naphthyl)anthracene (ADN) is a benchmark blue OLED host with a reported glass-transition temperature (Tg) of approximately 135–140 °C [1]. The target compound replaces naphthyl end-groups with bulky 9,9-dimethylfluorenyl units, which are known to raise Tg by ~20–50 °C in structurally related anthracene derivatives due to increased molecular rigidity and slower crystallization kinetics [2]. Although the precise Tg of 9,10-bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene has not been publicly reported, the presence of four 9,9-dimethylfluorenyl motifs (two per arm) is expected to yield a Tg significantly above 150 °C based on data from analogous compounds such as 2-tert-butyl-9,10-bis(9,9-dimethylfluorenyl)anthracene (TBMFA, Tg = 157 °C) [2]. A higher Tg directly correlates with improved morphological stability and longer device lifetime under operational heating.

OLED host materials Thermal stability Film morphology

Solubility and Processability: 9,9-Dimethylfluorenyl Substitution vs. Unsubstituted Anthracene Oligomers

Unsubstituted higher anthracene oligomers (e.g., teranthracene, quateranthracene) exhibit extremely low solubility in common organic solvents, making solution processing impractical. The incorporation of 9,9-dimethylfluorenyl substituents at the terminal positions of anthracene arms significantly enhances solubility. Qualitative data from a commercial source (not used as core evidence per exclusion rules) indicates the target compound is soluble in dichloromethane and chloroform. In a comparable study, 2-tert-butyl-9,10-bis(9,9-dimethylfluorenyl)anthracene (TBMFA) demonstrated solubility >10 mg mL⁻¹ in toluene, enabling solution-processed OLED fabrication [1]. The target compound, with its larger core, is expected to maintain adequate solubility due to the multiple fluorenyl substituents, unlike unsubstituted teranthracene which is essentially insoluble.

Solution-processable OLEDs Solubility Ink formulation

Molecular Weight and Purification Amenability vs. Mono-Anthracene Derivatives

High-performance OLED materials typically require purity levels >99.9%, achieved through train sublimation. The target compound's high molecular weight (915.17 g mol⁻¹ ) and rigid, symmetrical structure suggest a low vapor pressure, which may necessitate higher sublimation temperatures compared to smaller anthracene derivatives such as ADN (MW 378.47 g mol⁻¹). However, the presence of 9,9-dimethylfluorenyl groups can reduce lattice energy compared to planar unsubstituted teranthracene, potentially facilitating sublimation. Literature on structurally related high-MW anthracene derivatives indicates that train sublimation yields >99.5% purity can be achieved with careful temperature control [1]. This is critical because trace impurities dramatically reduce OLED efficiency and lifetime.

Sublimation purification Material purity OLED performance

Expected Deep-Blue Emission vs. Green-Emitting Anthracene Hosts

Anthracene derivatives bearing 9,9-dimethylfluorenyl substituents consistently exhibit deep-blue photoluminescence (PL) and electroluminescence (EL). For example, TBMFA (2-tert-butyl-9,10-bis(9,9-dimethylfluorenyl)anthracene) shows PL λ_max ≈ 438 nm in solution and EL λ_max ≈ 444 nm with CIE coordinates of (0.15, 0.09) in non-doped devices [1]. The target compound, with its extended teranthracene core, is expected to emit in a similar or slightly red-shifted deep-blue region. In contrast, many widely used anthracene hosts such as MADN (2-methyl-9,10-bis(2-naphthyl)anthracene) emit at longer wavelengths (EL λ_max ≈ 450–460 nm) with CIE y > 0.12, making them less suitable for deep-blue applications [2]. Selection of the target compound over a generic anthracene host is therefore critical when deep-blue emission with CIE y < 0.10 is required.

Electroluminescence Deep-blue emission CIE coordinates

Limited Publicly Available Head-to-Head Data: Acknowledgement of Evidence Gaps

A targeted literature search across multiple databases (SciFinder, Google Scholar, patent repositories) did not identify any published study that directly compares 9,10-bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene with a named analog under identical experimental conditions. The quantitative evidence presented above relies on class-level inference from structurally related anthracene derivatives. Key missing data include: direct Tg measurement, precise HOMO/LUMO energies, photoluminescence quantum yield (PLQY), device EQE, operational lifetime (LT50), and charge-carrier mobility for this specific compound. Until such data is generated or disclosed by the manufacturer, procurement decisions must weigh the structural advantages (extended conjugation, fluorenyl end-caps) against the absence of verifiable performance benchmarks.

Data scarcity Procurement risk Custom characterization

Procurement-Relevant Application Scenarios for 9,10-Bis[10-(9,9-dimethylfluoren-2-yl)anthracen-9-yl]anthracene


Deep-Blue Non-Doped OLED Emitter and Host Material

Based on class-level evidence that anthracene derivatives with 9,9-dimethylfluorenyl substituents exhibit deep-blue electroluminescence with CIE y < 0.10 [1], this compound is a candidate for the emissive layer in non-doped deep-blue OLEDs. Its extended teranthracene core may enhance triplet-triplet annihilation (TTA) upconversion, potentially improving device efficiency. Procurement for this application should prioritize materials with certified purity >99.5% and thorough documentation of PL/EL spectra.

High-Temperature-Stable Host for Vacuum-Deposited Phosphorescent OLEDs

The compound's predicted high glass-transition temperature (inferred >150 °C based on fluorenyl-substituted anthracene analogs [1]) makes it suitable as a host matrix for phosphorescent dopants in OLEDs operating at elevated temperatures. Its large molecular weight and rigid structure resist crystallization during device fabrication and operation, potentially extending device lifetime compared to lower-Tg hosts such as ADN [2].

Building Block for Solution-Processed Organic Electronic Inks

The 9,9-dimethylfluorenyl substituents impart solubility in common organic solvents, distinguishing this compound from unsubstituted polyacenes that are insoluble [1]. This solubility enables formulation of inkjet-printable or spin-coatable inks for large-area OLED lighting panels and organic photovoltaics (OPVs). Researchers and manufacturers purchasing this compound for solution processing should verify batch-to-batch solubility consistency and request residual palladium content analysis, as Suzuki coupling catalysts can contaminate the product.

Model Compound for Studying Extended Acene Photophysics

As a well-defined, soluble teranthracene derivative, this compound serves as a model system for investigating the photophysics of extended acenes, including singlet fission, TTA, and exciton diffusion dynamics [1]. Academic and industrial research laboratories procuring this compound should seek rigorous spectroscopic characterization (absorption, PL, transient PL decay, and cyclic voltammetry) to establish baseline properties for comparative studies.

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